

A Comprehensive Technical Guide to 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid

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Compound of Interest

Compound Name: 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid

Cat. No.: B1334621

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of **5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid**, a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The document delineates its core chemical structure, physicochemical properties, and a detailed, field-tested synthesis protocol. Furthermore, it explores the compound's emerging applications as a versatile building block in the development of novel therapeutic agents, grounded in authoritative scientific literature. This guide is intended to serve as a crucial resource for professionals engaged in drug discovery and chemical research, offering both foundational knowledge and practical insights into the utilization of this valuable molecule.

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold frequently encountered in a wide array of natural products and pharmacologically active molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal framework for designing molecules that can engage with biological targets with high specificity. The incorporation of a bromine atom and a carboxylic acid group, as seen

in **5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid**, further enhances its utility. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the carboxylic acid group provides a key site for amide bond formation or other modifications to modulate physicochemical properties and biological activity.

Benzofuran derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.^[1] Well-known drugs like amiodarone, a potent antiarrhythmic agent, feature a benzofuran core, underscoring the therapeutic potential of this chemical class.^[1] Consequently, **5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid** represents a key starting material for the synthesis of novel compounds with potential therapeutic efficacy.^[2]

Chemical Structure and Physicochemical Properties

The fundamental structure of **5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid** consists of a benzene ring fused to a dihydrofuran ring. This bicyclic system is substituted with a bromine atom at position 5 and a carboxylic acid at position 7. The IUPAC name for this compound is **5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid**, and it is also known by the synonym 5-Bromocoumaran-7-carboxylic Acid.^[3]

Molecular Structure

Below is a two-dimensional representation of the molecule.

Caption: 2D structure of the title compound.

Physicochemical Data

The key physicochemical properties are summarized in the table below for quick reference. These values are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.

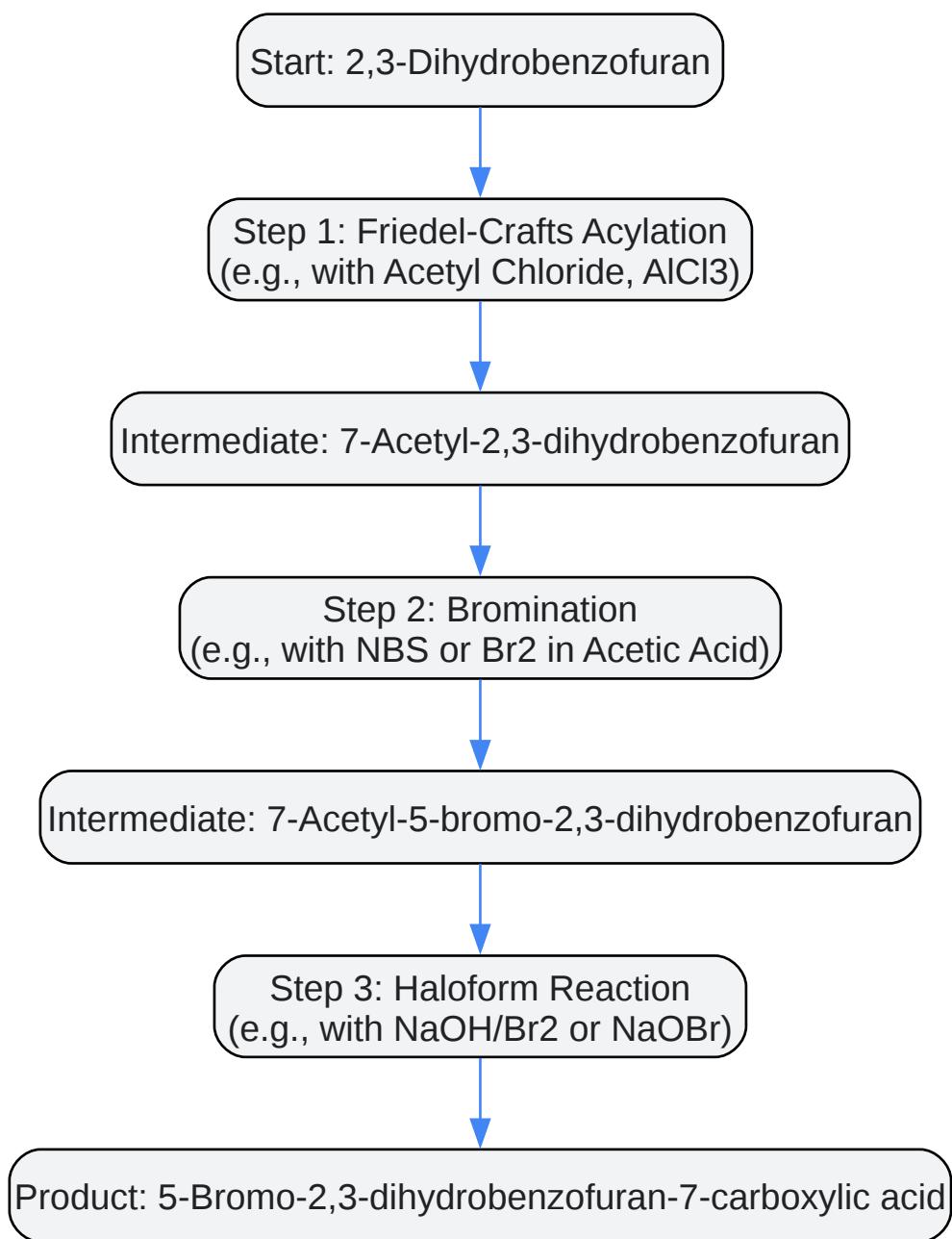
Property	Value	Source
CAS Number	41177-72-4	[2] [3] [4] [5] [6]
Molecular Formula	C ₉ H ₇ BrO ₃	[5]
Molecular Weight	243.06 g/mol	[5]
Appearance	White to light yellow/orange powder or crystal	[3]
Purity	>97.0%	[3]
Melting Point	230.0 to 235.0 °C	[3]
SMILES	O=C(O)C1=C2OCCC2=CC(Br)=C1	[5]

Synthesis and Characterization

While multiple synthetic routes can be envisioned, a common and reliable method involves the bromination and subsequent carboxylation of a 2,3-dihydrobenzofuran precursor. This section outlines a representative, multi-step synthesis protocol.

Synthesis Workflow

The synthesis can be logically broken down into key transformations starting from a commercially available precursor. The causality behind this workflow is the strategic introduction of functional groups in a sequence that minimizes side reactions and simplifies purification.



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Caption: Generalized synthetic workflow diagram.

Detailed Experimental Protocol

This protocol is a representative example. Researchers should always first consult primary literature and perform appropriate risk assessments.

Step 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran

- To a stirred suspension of anhydrous aluminum chloride ($AlCl_3$) in dry dichloromethane (DCM) under an inert argon atmosphere at 0 °C, add acetyl chloride dropwise.
- After stirring for 15 minutes, add a solution of 2,3-dihydrobenzofuran in dry DCM dropwise, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates consumption of the starting material.
- Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield 7-acetyl-2,3-dihydrobenzofuran.

Step 2: Bromination

- Dissolve 7-acetyl-2,3-dihydrobenzofuran in a suitable solvent such as acetic acid or chloroform.
- Add N-Bromosuccinimide (NBS) or a solution of bromine (Br_2) in acetic acid portion-wise or dropwise at room temperature. The use of NBS is often preferred for its milder and more selective brominating properties.
- Stir the reaction at room temperature for 4-8 hours. Monitor progress by TLC.
- Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
- Wash the combined organic extracts with sodium thiosulfate solution to remove excess bromine, followed by saturated sodium bicarbonate solution and brine.
- Dry the organic layer over Na_2SO_4 , filter, and evaporate the solvent to yield the crude 7-acetyl-5-bromo-2,3-dihydrobenzofuran, which can be purified by recrystallization or chromatography.

Step 3: Haloform Reaction for Carboxylic Acid Formation

- Prepare a fresh solution of sodium hypobromite (NaOBr) by slowly adding bromine to a cold (0 °C) solution of sodium hydroxide (NaOH) in water.
- Dissolve the 7-acetyl-5-bromo-2,3-dihydrobenzofuran from the previous step in a solvent like 1,4-dioxane.
- Add the NaOBr solution dropwise to the solution of the acetyl compound, maintaining the temperature below 20 °C.
- Stir the mixture at room temperature overnight.
- Quench any excess hypobromite by adding sodium sulfite solution.
- Acidify the aqueous solution to pH 1-2 with concentrated HCl, which will precipitate the carboxylic acid product.
- Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield **5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid**.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, which will exhibit splitting patterns consistent with their substitution, as well as two triplet signals for the diastereotopic protons of the -CH₂CH₂- group in the dihydrofuran ring.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR will confirm the presence of nine distinct carbon signals, including the carbonyl carbon of the carboxylic acid (typically >160 ppm), aromatic carbons (110-160 ppm), and aliphatic carbons of the dihydrofuran ring (~30 and ~70 ppm).
- Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a

compound containing one bromine atom.

- Infrared Spectroscopy (IR): The IR spectrum will display a broad absorption band for the O-H stretch of the carboxylic acid (around $2500\text{-}3300\text{ cm}^{-1}$) and a sharp C=O stretch (around 1700 cm^{-1}).

Applications in Research and Drug Development

5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid is not typically an end-product but rather a crucial intermediate for creating more complex molecules with potential therapeutic value.

Role as a Synthetic Intermediate

The dual functionality of the molecule makes it a powerful building block.

- Carboxylic Acid Moiety: This group is readily converted into amides, esters, or other derivatives. Amide coupling is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR) by introducing diverse amine-containing fragments.
- Bromo-Aryl Moiety: The bromine atom is ideal for use in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of a wide variety of substituents (e.g., aryl, alkyl, alkynyl groups) onto the benzofuran core, facilitating the synthesis of diverse compound libraries for high-throughput screening.

Potential Therapeutic Areas

While specific biological activity for the title compound itself is not widely reported, the dihydrobenzofuran scaffold it produces is integral to compounds investigated for various diseases. Derivatives have shown promise in areas such as:

- Oncology: Many kinase inhibitors and compounds targeting cell proliferation pathways incorporate heterocyclic scaffolds. The indole backbone, structurally related to benzofuran, is found in compounds designed as EGFR tyrosine kinase inhibitors for cancer therapy.^[7]
- Antimicrobial Agents: Halogenated benzofuran derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.^[8]

- Neurodegenerative Diseases: The rigid structure of the scaffold is useful for designing ligands for receptors and enzymes in the central nervous system.

The general role of this compound is as a precursor in a drug discovery pipeline, as illustrated below.



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Caption: Role in a typical drug discovery workflow.

Safety and Handling

As with all laboratory chemicals, **5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid** should be handled with appropriate care.

- Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and eye protection. [5]
- Handling: Avoid breathing dust, fumes, or vapors.[5] Use in a well-ventilated area or a chemical fume hood. In case of skin contact, wash with plenty of water.[3]
- Storage: Store in a tightly sealed container in a cool, dry place. The compound is typically stored locked up.[5]

Always consult the most current Material Safety Data Sheet (MSDS) from the supplier before handling this compound.

Conclusion

5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid is a strategically functionalized heterocyclic compound with significant value for chemical and pharmaceutical research. Its structure provides two distinct and highly useful reaction sites, enabling the synthesis of diverse and complex molecular architectures. As the demand for novel therapeutics continues

to grow, the importance of versatile and well-characterized building blocks like this one will only increase, making it a key resource for innovation in drug discovery.

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